![molecular formula C10H11N3O2 B2427900 Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate CAS No. 1531188-96-1](/img/structure/B2427900.png)
Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents . It is also an impurity of Dabigatran, a potent anticoagulant .
Synthesis Analysis
The synthesis of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate involves the NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates . These intermediates are obtained through a green “all water” one-pot synthetic route following a tandem N-arylation-reduction-cyclocondensation procedure .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state N
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have shown promising antimicrobial potential. Researchers have synthesized silver(I) complexes of benzimidazole, including this compound, and evaluated their activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (e.g., C. albicans) .
Antitumor Properties
Certain derivatives of this compound exhibit antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated against cancer cell lines (e.g., MCF-7, CaCo-2). These compounds could potentially serve as antitumor agents .
Anti-Quorum Sensing (AQ) Activity
Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have been investigated for their ability to block quorum sensing (QS) signals. Inhibition of QS can impact bacterial virulence and biofilm formation. Researchers explored these compounds as potential therapeutic agents against bacterial infections .
Synthetic Routes and Catalysts
Various synthetic routes have been explored for the preparation of imidazole derivatives. For example, 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives were synthesized using a heterogeneous catalyst in water. These studies contribute to the development of efficient synthetic methods for this compound class .
Other Potential Applications
Beyond the mentioned fields, further investigations are ongoing. Researchers continue to explore the pharmacological properties, enzyme inhibition, and other biological activities associated with Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its derivatives.
Mechanism of Action
Target of Action
Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate may have multiple effects at the molecular and cellular level
Action Environment
Factors such as temperature and humidity have been found to affect the proton conduction of certain imidazole-based compounds
properties
IUPAC Name |
ethyl 2-amino-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAQZLYBYSMEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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